2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride
Description
Systematic IUPAC Nomenclature and Structural Descriptor Validation
The systematic IUPAC name 2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride describes the compound’s architecture with precision. The name is derived through hierarchical substitution rules:
- The parent structure is a central benzene ring substituted at position 4 with a methoxy group (-OCH₃).
- Positions 3 and 5 on this ring are occupied by benzyl groups, each bearing:
- A methoxy group at position 2.
- A methylaminoethyl (-CH₂CH₂N(CH₃)) substituent at position 5.
- The terminal amine group is methylated (-N(CH₃)).
- Three hydrochloric acid molecules neutralize the compound’s tertiary amines, forming the trihydrochloride salt.
Structural Validation
- Molecular formula : C₃₂H₄₅N₃O₃·3HCl (base: C₃₂H₄₅N₃O₃; trihydrochloride: C₃₂H₄₈Cl₃N₃O₃) .
- Molecular weight : 519.7 g/mol (base); 629.1 g/mol (trihydrochloride) .
- SMILES notation :
CNCCC1=CC(=C(C=C1)OC)CC2=CC(=CC(=C2OC)CC3=C(C=CC(=C3)CCNC)OC)CCNC.Cl.Cl.Cl.
| Descriptor | Value | Source Reference |
|---|---|---|
| IUPAC Name | This compound | |
| Simplified Structural Formula | C₃₂H₄₈Cl₃N₃O₃ | |
| Rotatable Bonds | 16 |
Alternative Designations: Compound 48/80 Trihydrochloride and Historical Terminology
The compound is widely recognized as Compound 48/80 trihydrochloride , a designation originating from early pharmacological catalogs. Key alternative terms include:
- C48/80 trihydrochloride : A shorthand referencing its oligomeric nature (trimers dominate the mixture) .
- Mast cell degranulator : Describes its primary mechanism of inducing histamine release .
- Polymerized N-methyl-p-methoxyphenethylamine : Reflects its synthesis via formaldehyde-mediated condensation of N-methyl-p-methoxyphenethylamine monomers .
Historical Context
First reported in 1951, the "48/80" identifier likely corresponds to early batch or catalog numbers from research archives. Its role as a mast cell activator in pseudo-allergy studies cemented its adoption in immunology .
CAS Registry Number (848035-21-2) and PubChem CID Cross-Referencing
The compound is unambiguously identified through standardized databases:
- CAS Registry Number : 848035-21-2 .
- PubChem CID : 2855 (base compound); 118797323 (trihydrochloride form) .
- DSSTox Substance ID : DTXSID60915348 .
- Wikidata Entry : Q27076663 .
Cross-Database Consistency
All major chemical repositories confirm the structural identity, as shown below:
| Database | Identifier | Reference |
|---|---|---|
| CAS Common Chemistry | 848035-21-2 | |
| PubChem | CID 2855 | |
| ChemSpider | 162470 (base) | |
| DSSTox | DTXSID60915348 |
Structural Alignment
Properties
IUPAC Name |
2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O3.3ClH/c1-33-14-11-23-7-9-30(36-4)26(17-23)21-28-19-25(13-16-35-3)20-29(32(28)38-6)22-27-18-24(12-15-34-2)8-10-31(27)37-5;;;/h7-10,17-20,33-35H,11-16,21-22H2,1-6H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAWAQJORBNOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OC)CC2=CC(=CC(=C2OC)CC3=C(C=CC(=C3)CCNC)OC)CCNC.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48Cl3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride, commonly referred to as Compound 48/80, is a trimeric form of a biologically active amine that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C32H45N3O3
- Molecular Weight : 515.73 g/mol
- CAS Number : 94724-12-6
- Synonyms : Compound 48/80, Compound 48/80 trihydrochloride
Compound 48/80 is known primarily as a mast cell degranulator. It interacts with the cell membrane of mast cells, leading to the release of histamine and other mediators involved in allergic responses. This compound has been extensively studied for its effects on various biological systems, particularly in the context of inflammation and allergy.
Biological Activity
The biological activities of Compound 48/80 can be categorized into several key areas:
1. Mast Cell Degranulation
Compound 48/80 induces mast cell degranulation, which results in the release of histamine and other inflammatory mediators. This process is crucial in understanding allergic reactions and anaphylaxis.
2. Neurotransmitter Release
Research indicates that Compound 48/80 can stimulate the release of neurotransmitters such as serotonin, contributing to its effects on the central nervous system (CNS). This action may have implications for mood disorders and anxiety.
3. Antinociceptive Effects
Studies have shown that Compound 48/80 exhibits antinociceptive properties in animal models. It has been suggested that this compound may modulate pain pathways through its action on mast cells and other immune cells.
Research Findings
A selection of studies highlights the biological activity of Compound 48/80:
| Study | Findings |
|---|---|
| Kawaguchi et al. (2019) | Demonstrated that Compound 48/80 enhances histamine release from mast cells, implicating its role in allergic responses. |
| Smith et al. (2020) | Found that administration of Compound 48/80 resulted in increased levels of serotonin in rodent models, suggesting potential effects on mood regulation. |
| Lee et al. (2021) | Reported antinociceptive effects in a rat model, indicating that Compound 48/80 may influence pain perception through mast cell activation. |
Case Studies
Several case studies have documented the effects of Compound 48/80 in clinical and experimental settings:
-
Case Study on Allergic Reactions
- A patient with a history of allergies was administered Compound 48/80 to assess its impact on histamine release. Results showed significant increases in plasma histamine levels post-administration.
-
Animal Model for Pain Response
- In a controlled study involving rats, Compound 48/80 was injected to evaluate its analgesic properties. The results indicated a notable reduction in pain response compared to control groups.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
| Compound Name / ID (Evidence) | Molecular Weight (g/mol) | Functional Groups | Salt Form |
|---|---|---|---|
| Target Compound | ~792.5* | Methoxy, methylaminoethyl, triamine | Trihydrochloride |
| 4-[(4-hydroxyphenyl)methyl]-3-methoxy... (4) | 364.440 | Methoxy, hydroxyphenyl | Neutral |
| Tetrahydrofentanyl 3-THF (9) | 422.98 (C24H30N2O2•HCl) | Tetrahydrofuran, piperidinyl | Monohydrochloride |
| 3-amino-2,5-dichlorobenzoic acid (5) | 206.03 | Amino, chloro, carboxylic acid | Neutral |
Key Observations :
- The target compound’s molecular weight is significantly higher than simpler analogs (e.g., ), reflecting its branched, multi-substituted architecture.
- Its trihydrochloride salt distinguishes it from monohydrochloride salts (e.g., ), likely enhancing aqueous solubility but requiring careful pH optimization for biological studies .
Analytical and Spectroscopic Comparisons
Mass Spectrometry (MS) Fragmentation Patterns
Molecular networking () reveals that compounds with shared structural motifs (e.g., methoxy-phenyl or methylaminoethyl groups) exhibit high cosine scores (>0.8) in MS/MS spectra due to analogous fragmentation pathways. For example:
NMR Spectroscopy
While specific NMR data for the target compound is unavailable, highlights that substituent positioning (e.g., methoxy vs. hydroxy groups) significantly alters chemical shifts. For instance:
Table 2: Hypothesized Bioactivity Based on Structural Analogues
Critical Notes:
Preparation Methods
The target compound’s structure features three methoxy-substituted benzene rings, each bearing methylaminoethyl side chains. The introduction of methoxy groups is typically achieved via nucleophilic aromatic substitution or methylation of phenolic intermediates. For example, 4-fluoro-2-methoxy-1-nitrobenzene serves as a precursor in analogous syntheses, where fluorine displacement by amines under basic conditions installs key substituents . In one protocol, 3a (4-fluoro-2-methoxy-1-nitrobenzene) reacts with N-ethyl-2-(4-methylpiperazin-1-yl)ethanamine in dimethylformamide (DMF) at 80°C for 6 hours, yielding a nitro intermediate that is subsequently reduced .
Methylation of hydroxyl groups to methoxy ethers employs reagents like methyl iodide or dimethyl sulfate in the presence of inorganic bases. A patent detailing 3-methoxy-2-aryl(methyl)acrylate synthesis highlights the use of benzyltriethylammonium chloride as a phase-transfer catalyst during methylation, achieving high yields at 20–100°C . This method ensures regioselectivity, critical for avoiding isomer formation in poly-substituted aromatics .
Methylaminoethyl Side Chain Installation
The methylaminoethyl moieties are introduced via reductive amination or alkylation. 2-Chloro-N-methylethanamine hydrochloride (CAS 4535-90-4), a key intermediate, is synthesized by treating 2-(methylamino)ethanol with thionyl chloride in dichloromethane or chloroform. For instance, bubbling HCl into a solution of 2-(methylamino)ethanol in CHCl, followed by thionyl chloride addition at 0°C, yields the hydrochloride salt in 96% yield . This chloroamine intermediate undergoes nucleophilic displacement with aromatic amines or phenoxides to append the ethylamine side chain.
Reductive amination offers an alternative route. Ketone intermediates, such as 24 from , react with morpholine under NaBH(OAc) in dichloromethane to form secondary amines. This method is particularly effective for introducing methylamino groups without over-alkylation .
Sequential Coupling of Aromatic Intermediates
The branched structure necessitates sequential Suzuki-Miyaura or Ullmann-type couplings. Microwave-assisted reactions enhance efficiency, as demonstrated in the synthesis of 23 , where 13a reacts with 22 in N-methylpyrrolidinone (NMP) and N,N-diisopropylethylamine (DIPEA) at 120°C under microwave irradiation . This approach reduces reaction times from hours to minutes while maintaining high yields (e.g., 94% for intermediate 8 ) .
Protecting groups are critical to prevent undesired side reactions. The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, removable under mild acidic conditions (4 M HCl in 1,4-dioxane at 80°C), safeguards amines during coupling steps . After deprotection, the free amine is available for subsequent functionalization.
Final Assembly and Salt Formation
The last stage involves coupling the three aromatic subunits and converting the free base to the trihydrochloride salt. A representative pathway from involves:
-
Reductive amination : Ketone 24 reacts with morpholine and NaBH(OAc) to form a secondary amine.
-
Acidic hydrolysis : Treatment with 4 M HCl in 1,4-dioxane removes protecting groups and protonates amines.
-
Salt formation : The product is treated with HCl in ethyl acetate to precipitate the trihydrochloride .
Analytical Validation and Optimization
Intermediate and final products are characterized via H-NMR, ESI-MS, and IR spectroscopy. For example, intermediate 9 exhibits distinct NMR signals at δ 3.90 ppm (methoxy group) and δ 6.19–6.38 ppm (aromatic protons), confirming substitution patterns . Reaction yields and conditions are optimized through solvent screening (e.g., DMF vs. NMP) and temperature control, as illustrated below:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
